molecular formula C14H9F2N5O B279941 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No. B279941
M. Wt: 301.25 g/mol
InChI Key: PIYSDZWKDKRXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell receptor signaling.

Mechanism of Action

2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide selectively inhibits BTK, which is a key regulator of B-cell receptor signaling. BTK is involved in the activation of various downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide blocks these signaling pathways, leading to the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to induce apoptosis and inhibit cell growth in various B-cell malignancies. 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to reduce the production of pro-inflammatory cytokines in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Additionally, 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of BTK, which makes it a useful tool for studying B-cell receptor signaling pathways. 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have a favorable safety profile in preclinical studies, which makes it a suitable candidate for further development. However, 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide may have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for the development of 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide. One potential direction is the evaluation of 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of B-cell malignancies. Another potential direction is the evaluation of 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide in other autoimmune diseases, such as multiple sclerosis or type 1 diabetes. Additionally, further studies are needed to establish the long-term safety and efficacy of 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide in preclinical models and clinical trials.

Synthesis Methods

2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-difluorobenzoyl chloride with 4-aminophenyl tetrazole to form the intermediate 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide. The intermediate is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

properties

Molecular Formula

C14H9F2N5O

Molecular Weight

301.25 g/mol

IUPAC Name

2,4-difluoro-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H9F2N5O/c15-9-1-6-12(13(16)7-9)14(22)18-10-2-4-11(5-3-10)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

PIYSDZWKDKRXLZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)N3C=NN=N3

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.